Semapimod (tetrahydrochloride)
Overview
Description
Streptomyces parvullus. It is primarily used as a chemotherapy medication to treat various types of cancer, including Wilms tumor, rhabdomyosarcoma, Ewing’s sarcoma, trophoblastic neoplasm, testicular cancer, and certain types of ovarian cancer . Actinomycin D is known for its ability to bind to DNA and inhibit RNA synthesis, making it a potent cytotoxic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinomycin D is typically isolated from the fermentation broth of Streptomyces parvullus. The production involves culturing the bacterium under specific conditions to optimize the yield of the compound. The fermentation process is carried out in a medium containing glucose, peptone, and yeast extract, with the pH maintained around 7.0 . The compound is then extracted using organic solvents and purified through chromatography techniques .
Industrial Production Methods: Industrial production of actinomycin D involves large-scale fermentation using bioreactors. The fermentation conditions are carefully controlled to maximize the yield. After fermentation, the broth is subjected to extraction and purification processes to obtain high-purity actinomycin D. The purified compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Actinomycin D undergoes various chemical reactions, including:
Oxidation: Actinomycin D can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the chromophore structure of actinomycin D, affecting its binding affinity to DNA.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating agents, halogens.
Major Products: The major products formed from these reactions include various actinomycin derivatives with modified chromophore structures and altered biological activities .
Scientific Research Applications
Actinomycin D has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA-binding properties and the effects of DNA intercalation on molecular structures.
Medicine: Widely used in chemotherapy to treat various cancers.
Mechanism of Action
Actinomycin D exerts its effects by binding to the DNA at the transcription initiation complex. It intercalates between the guanine-cytosine base pairs of the DNA, forming a stable complex that prevents the elongation of RNA chains by RNA polymerase . This inhibition of RNA synthesis leads to a decrease in protein synthesis, ultimately resulting in cell death. The primary molecular targets of actinomycin D are the DNA and RNA polymerase enzymes .
Comparison with Similar Compounds
- Actinomycin X1
- Actinomycin X2
- Actinomycin X0β
- Echinomycin
Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .
Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
164301-51-3 |
---|---|
Molecular Formula |
C34H56Cl4N18O2 |
Molecular Weight |
890.7 g/mol |
IUPAC Name |
N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |
InChI |
InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |
InChI Key |
MAHASPGBAIQZLY-MTJUHGJCSA-N |
Isomeric SMILES |
C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |
SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Synonyms |
CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Semapimod hydrochloride?
A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.
Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?
A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.
Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?
A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.
Q4: What are the limitations of the current research on Semapimod hydrochloride?
A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.
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